3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-(2-Amino-4-nitrophenyl)-1,3-oxazolidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in various assays to study enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-2-nitrophenyl)-1,3-oxazolidin-2-one
- 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one
- 3-(2-Methoxy-4-nitrophenyl)-1,3-thiazolidin-2-one
Uniqueness
3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-16-9-6-7(12(14)15)2-3-8(9)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOHFBXDURLAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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